Alangimarckine

Description

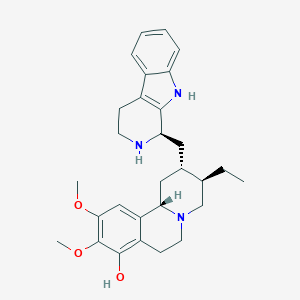

Structure

2D Structure

3D Structure

Properties

CAS No. |

13849-53-1 |

|---|---|

Molecular Formula |

C29H37N3O3 |

Molecular Weight |

475.6 g/mol |

IUPAC Name |

(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-8-ol |

InChI |

InChI=1S/C29H37N3O3/c1-4-17-16-32-12-10-21-22(15-26(34-2)29(35-3)28(21)33)25(32)14-18(17)13-24-27-20(9-11-30-24)19-7-5-6-8-23(19)31-27/h5-8,15,17-18,24-25,30-31,33H,4,9-14,16H2,1-3H3/t17-,18-,24+,25-/m0/s1 |

InChI Key |

BZIKDLPHKDIUHH-PCYHDRSOSA-N |

SMILES |

CCC1CN2CCC3=C(C(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)O |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C(C(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)O |

Canonical SMILES |

CCC1CN2CCC3=C(C(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)O |

Origin of Product |

United States |

Botanical Sourcing and Phytochemical Isolation of Alangimarckine

Occurrence and Distribution in Alangium Species

Alangimarckine is an isoquinoline (B145761) alkaloid primarily associated with the genus Alangium.

Alangium salviifolium as a Primary Source of this compound

Alangium salviifolium (L.f.) Wangerin, commonly known as sage-leaved Alangium, is a principal and well-documented natural source of this compound. nih.govnetmeds.com This small deciduous tree or shrub is found in the drier regions of India and also grows in parts of Africa, Sri Lanka, and China. netmeds.com The plant contains a rich array of bioactive compounds, and this compound is a notable constituent found in its leaves, roots, and seeds. indexcopernicus.comimpactfactor.org Specifically, the leaves have been identified as containing this compound along with other alkaloids like deoxytubulosine (B1218714). indexcopernicus.comscholarsresearchlibrary.com Research has consistently reported the presence of this compound in various parts of A. salviifolium, establishing it as a key species for the isolation of this compound. nih.govimpactfactor.org

Presence in Other Alangium Species

Beyond A. salviifolium, this compound has been identified in other species within the same genus. Notably, it has been reported in Alangium lamarckii. naturalproducts.netresearchgate.net The biosynthesis of this compound has been studied in young Alangium lamarckii Thw. plants, confirming its presence. researchgate.net Further research on the stems of Alangium salviifolium also led to the isolation of this compound alongside several other known compounds. sci-hub.se The genus Alangium is rich in alkaloids, and while A. salviifolium is the most cited source, the presence of this compound in other species like A. lamarckii indicates a broader distribution within the genus. jetir.org

Detection and Isolation in Non-Alangium Genera

While primarily an Alangium alkaloid, this compound has also been discovered in plants outside of this genus.

Identification of this compound in Thunbergia mysorensis

Recent phytochemical investigations have led to the identification of this compound in the leaves of Thunbergia mysorensis. semanticscholar.orgpeeref.com This finding is significant as it expands the known botanical sources of the compound beyond the Alangium genus. A 2025 study exploring the antidiabetic potential of Thunbergia mysorensis leaves utilized LC-MS, GC-MS, and HPLC analysis to profile its phytochemicals, which resulted in the identification of this compound. researchgate.netnih.gov Subsequent in vitro and in silico studies from this research highlighted this compound as a potent inhibitor of the α-glucosidase enzyme. researchgate.netnih.govresearchgate.net

Methodologies for the Extraction and Purification of this compound from Complex Plant Matrices

The isolation of pure this compound from plant material involves sophisticated extraction and purification protocols designed to separate it from a multitude of other compounds.

The general process begins with the extraction of the powdered plant material (e.g., leaves, bark) using organic solvents. scholarsresearchlibrary.commdpi.com A common approach is successive extraction with solvents of increasing polarity, such as hexane, ethyl acetate, chloroform, and methanol, often using a Soxhlet apparatus. scholarsresearchlibrary.com This initial step yields crude extracts containing a mixture of alkaloids, flavonoids, steroids, and other secondary metabolites. scholarsresearchlibrary.comjetir.org

Chromatographic Techniques in Isolation

Chromatography is the cornerstone for the purification of this compound from crude plant extracts. lifeasible.com Various chromatographic methods are employed to separate the target alkaloid based on its physicochemical properties like polarity and size. lifeasible.comresearchgate.net

Column Chromatography: This is a fundamental technique used for the initial separation of compounds from the crude extract. lifeasible.com The extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (mobile phase) is passed through, separating the components.

Thin-Layer Chromatography (TLC): TLC is often used for the qualitative screening of extracts and to monitor the progress of separation during column chromatography. researchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain high-purity this compound, HPLC is employed. lifeasible.com Reversed-phase HPLC, in particular, is highly effective for separating complex mixtures of alkaloids and their stereoisomers. mdpi.comnih.gov

A study on the alkaloids from Alangium salviifolium leaves and roots utilized these chromatographic techniques to successfully isolate this compound. chula.ac.thscilit.com The structural elucidation of the isolated compound is then confirmed using spectroscopic methods such as Mass Spectrometry (MS), Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy. chula.ac.th

Table 1: Botanical Sources of this compound

| Genus | Species | Plant Part(s) |

|---|---|---|

| Alangium | salviifolium | Leaves, Roots, Seeds, Stems indexcopernicus.comimpactfactor.orgsci-hub.se |

| lamarckii | Whole Plant naturalproducts.netresearchgate.net |

Table 2: Compound Information

| Compound Name | PubChem CID |

|---|---|

| This compound | 442159 nih.gov |

| Deoxytubulosine | 442654 |

| Ankorine | 160492 |

| Cephaeline (B23452) | 442195 nih.gov |

| Salicin | 439503 |

| Kaempferol | 5280863 |

| Kaempferol 3-O-β-D-glucopyranoside | 5282102 |

Spectroscopic Identification in Extracts

The unambiguous identification of this compound within a plant extract, and the elucidation of its complex structure, relies on a combination of modern spectroscopic techniques. Research has confirmed its structure as a tubulosan-type alkaloid featuring methoxy (B1213986) groups at positions 10 and 11, and a hydroxy group at position 9.

Detailed research findings from various analytical methods are outlined below:

Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight and elemental formula of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been pivotal in identifying this compound. It provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Technique | Observed m/z [M+H]⁺ | Calculated Mass for C₂₉H₃₇N₃O₃ | Reference |

|---|---|---|---|

| HRESIMS | 476.1 (positive mode) | 475.2835 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of a molecule. While full spectral data sets are not always published, NMR analysis was essential in establishing the structure of this compound, including the connectivity of the atoms and the relative stereochemistry of its chiral centers. Techniques like ¹H-¹H COSY, HSQC, and HMBC would have been used to piece together the intricate benzo[a]quinolizidine and β-carboline ring systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. This is particularly useful for analyzing the conjugated systems present in the aromatic rings of this compound, which act as chromophores.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectra would confirm the presence of key functional groups such as the hydroxyl (-OH) group (seen as a broad absorption band) and the C-O bonds of the methoxy ether groups.

Chromatographic Profiling: Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are used to detect and quantify the presence of this compound in crude and purified extracts.

Compound and PubChem CID Reference

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identification numbers (CID).

Structural Elucidation and Stereochemical Assignment of Alangimarckine

Confirmation of Core Molecular Architecture

The foundational structure of alangimarckine was first identified by classifying it within known families of alkaloids and relating it to a recognized skeletal framework.

This compound is classified as a complex indole (B1671886) alkaloid. Its structure incorporates two key heterocyclic systems: a beta-carboline and an isoquinoline (B145761) moiety. The beta-carboline portion originates biosynthetically from tryptamine (B22526), while the isoquinoline part is derived from dopamine (B1211576). This dual classification places it within a significant group of natural products known for their diverse biological activities. ebi.ac.ukzfin.orgevitachem.com The PubChem database formally categorizes this compound as a member of both beta-carbolines and isoquinolines. nih.gov

Further structural characterization revealed that this compound belongs to the tubulosan (B1240833) group of alkaloids. evitachem.com The core of its structure is tubulosan, which is substituted with two methoxy (B1213986) groups at positions 10 and 11, and a hydroxyl group at position 9. ebi.ac.uknih.gov This relationship is crucial as it connects this compound to other well-known ipecac and Alangium alkaloids, such as tubulosine (B1194177) and deoxytubulosine (B1218714), providing a basis for comparative structural and stereochemical analysis. ebi.ac.uk The Chemical Entities of Biological Interest (ChEBI) database confirms that this compound has a functional parent in tubulosan. ebi.ac.ukebi.ac.uk

Classification as a Beta-Carboline and Isoquinoline Alkaloid

Determination of Absolute and Relative Stereochemistry

With the core structure established, researchers employed advanced analytical techniques to determine the precise spatial orientation of its chiral centers.

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in elucidating the relative stereochemistry of this compound. ¹H NMR and ¹³C NMR spectra provide direct information about the carbon skeleton and the connectivity of atoms within the molecule. bhu.ac.in

Analysis of ¹H NMR coupling constants and Nuclear Overhauser Effect (NOE) data allows for the determination of the relative configuration of protons and, by extension, the substituents at chiral centers. For complex molecules like this compound, two-dimensional NMR techniques (e.g., COSY, NOESY) are particularly powerful for mapping these spatial relationships.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. wikipedia.orgharvard.edu It measures the differential absorption of left- and right-circularly polarized light by a molecule, which is highly sensitive to its three-dimensional structure. nih.gov

For this compound, the experimental CD spectrum was compared with the spectra of related compounds with known stereochemistry. The specific Cotton effects (positive or negative peaks) in the CD spectrum are characteristic of a particular absolute configuration. By correlating the observed spectrum of this compound with established patterns for the tubulosan alkaloid family, its absolute stereochemistry at each chiral center was unambiguously assigned. upenn.edu This chiroptical method provided crucial evidence that complemented the relative stereochemistry determined by NMR.

The stereochemical assignments made through spectroscopic methods were ultimately confirmed through total synthesis. The stereospecific synthesis of a complex natural product from starting materials of known configuration is considered definitive proof of its structure. nih.gov

The total synthesis of (±)-alangimarckine, reported by Fujii and colleagues, involved a series of stereocontrolled reactions to construct the molecule. cqvip.com By successfully synthesizing a compound that was identical in all respects (including its spectroscopic data) to the natural this compound, they unequivocally validated the previously proposed structure and stereochemistry. This synthetic achievement serves as the final corroboration, linking the spectroscopic data to a concrete chemical structure built through a controlled and predictable pathway.

Utilization of Circular Dichroism (CD) Spectroscopy for Chiral Assignment

Comparative Structural Analysis with Tubulosine Analogs and Related Alkaloids

This compound belongs to the ipecac alkaloid family, a group of compounds characterized by a tubulosan skeleton. clockss.orgajol.info Its structure is closely related to that of Tubulosine, Deoxytubulosine, and Isotubulosine, all of which have been isolated from Alangium species. researchgate.netvulcanchem.comresearchgate.net A comparative analysis highlights the subtle yet significant structural differences among these analogs.

The core of these molecules is a complex heterocyclic system formed by the fusion of a benzo[a]quinolizidine unit with a β-carboline moiety. The key distinctions between this compound and its relatives arise from the substitution patterns on the aromatic ring of the benzo[a]quinolizidine system and the stereochemistry at the C-1' position.

Deoxytubulosine : This alkaloid represents the basic tubulosan skeleton without any hydroxyl groups on the aromatic ring. As established by its total synthesis, this compound is 8-hydroxy-deoxytubulosine, meaning it is identical to Deoxytubulosine except for the addition of a hydroxyl group at the C-8 position. clockss.org

Tubulosine : Tubulosine is another closely related analog. researchgate.net It differs from this compound in the position of its phenolic hydroxyl group. While this compound has a hydroxyl group at C-8, Tubulosine has its hydroxyl group on the β-carboline portion of the molecule. clockss.org

Isotubulosine : This compound is a stereoisomer of Tubulosine. The structural difference lies in the configuration at the C-1' position, which is part of the β-carboline fragment. researchgate.net This stereochemical variation is known to have a significant impact on the biological activity of these alkaloids. researchgate.net

The shared stereochemistry in the benzo[a]quinolizidine core is a defining feature of this group of alkaloids, but the varied substitution on the aromatic rings and the stereoisomerism at the C-1' position create a family of structurally distinct natural products.

Comparative Table of this compound and Related Alkaloids

| Compound | Core Skeleton | Substitution on Benzo[a]quinolizidine Ring | Stereochemistry |

| This compound | Tubulosan | C-8: -OH, C-9: -OCH₃, C-10: -OCH₃ | (2S,3R,11bS,1'R) |

| Tubulosine | Tubulosan | C-9: -OCH₃, C-10: -OCH₃ (Hydroxyl on β-carboline) | (2S,3R,11bS,1'R) |

| Deoxytubulosine | Tubulosan | C-9: -OCH₃, C-10: -OCH₃ (No hydroxyl group) | (2S,3R,11bS,1'R) |

| Isotubulosine | Tubulosan | C-9: -OCH₃, C-10: -OCH₃ (Hydroxyl on β-carboline) | (2S,3R,11bS,1'S) |

Alangimarckine Biosynthesis: Pathway Elucidation and Enzymology

Precursor Incorporation Studies in Alangium Species

Tracer feeding experiments using isotopically labeled compounds in young Alangium lamarckii (synonymous with Alangium salviifolium) plants have been fundamental in mapping the biosynthetic route to Alangimarckine. nih.govebi.ac.ukjetir.org These studies involve administering a potential precursor to the plant and then isolating the final alkaloid to determine if the label has been incorporated, thereby confirming the precursor's role in the pathway.

The structure of this compound is a composite of two distinct alkaloid units, one derived from tryptamine (B22526) and the other from a tetrahydroisoquinoline moiety. gcprohru.ac.in Feeding studies conducted on Alangium lamarckii have confirmed the incorporation of both tryptamine and dopamine (B1211576) into this compound. nih.govebi.ac.uk Tryptamine, which originates from the decarboxylation of the amino acid tryptophan, forms the β-carboline portion of the molecule. gcprohru.ac.innih.gov Dopamine, derived from the amino acid tyrosine, serves as the precursor to the isoquinoline (B145761) part of the structure. nih.govebi.ac.uknih.gov These experiments establish them as the primary nitrogen-containing building blocks of this compound.

The carbon skeleton that joins with dopamine to form the initial isoquinoline structure is provided by a secoiridoid glycoside. biorxiv.orgfrontiersin.org Studies investigating various potential secoiridoid precursors in A. lamarckii found that N-deacetylisoipecoside was specifically utilized in the biosynthesis of this compound. nih.govebi.ac.ukebi.ac.uk N-deacetylisoipecoside is formed from the Pictet-Spengler condensation of dopamine and a secoiridoid, likely secologanic acid. biorxiv.org

While the related monoterpenoid indole (B1671886) alkaloids universally use strictosidine (B192452) as a key intermediate, the biosynthesis of the isoquinoline portion of this compound proceeds differently. biorxiv.org Experiments also tested the incorporation of strictosidine and its epimer vincoside into this compound in A. lamarckii. nih.govebi.ac.ukcnjournals.com Although these compounds were studied, the specific incorporation of N-deacetylisoipecoside pointed to it being the key intermediate for the isoquinoline half of the final molecule. nih.govebi.ac.uk

Protoemetine (B1220032) is a pivotal intermediate in the biosynthetic pathway. gcprohru.ac.innih.gov It is formed from the modification of the initial dopamine-secoiridoid conjugate, N-deacetylisoipecoside. nih.govebi.ac.ukbiorxiv.org Once formed, protoemetine serves as the isoquinoline-based unit that condenses with a tryptamine unit to create the characteristic tubulosan (B1240833) skeleton of this compound. ebi.ac.ukgcprohru.ac.in This condensation represents the crucial merger of the two separate biosynthetic branches—one originating from dopamine and the other from tryptamine.

Investigation of Secoiridoid Glycosides (e.g., N-Deacetylisoipecoside, Strictosidine, Vincoside) in the Pathway

Characterization of Key Enzymatic Transformations

The assembly of this compound from its precursors is governed by a series of specific enzymatic reactions. While not all enzymes have been isolated and characterized, feeding experiments with various intermediates have shed light on the timing and nature of these transformations, particularly O-methylation and hydroxylation.

The this compound structure features two methoxy (B1213986) groups on the isoquinoline portion of the molecule. nih.gov Biosynthetic studies using intermediates like nordeoxytubulosine and deoxytubulosine (B1218714) in A. lamarckii have suggested that the O-methylation steps occur on the protoemetine precursor before its condensation with tryptamine. nih.govebi.ac.uk More recent research on the biosynthesis of related ipecac alkaloids in A. salviifolium indicates that O-methylation happens at the 6-O position of a deacetylisoipecosidic acid intermediate, prior to deglycosylation and subsequent formation of protoemetine. biorxiv.orgresearchgate.net This suggests that the methylation enzymes act relatively early on the isoquinoline precursor.

A defining feature of this compound is the hydroxyl group at the C-8 position of its trans-quinolizidine moiety. nih.gov Isotope labeling experiments and the analysis of various related alkaloids within A. lamarckii have provided strong evidence that this C-8 hydroxylation is the terminal step in the entire biosynthetic sequence. nih.govebi.ac.ukebi.ac.uk This final enzymatic transformation completes the synthesis of the this compound molecule.

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 442159 |

| Tryptamine | 1150 |

| Dopamine | 681 |

| N-Deacetylisoipecoside | 441257 |

| Strictosidine | 161336 |

| Vincoside | 10163855 |

Mechanisms of O-Methylation in Alkaloid Biosynthesis

Evolutionary Trajectories of Ipecac Alkaloid Biosynthesis

The biosynthesis of ipecac alkaloids, including the precursor to this compound, presents a striking example of convergent evolution in the plant kingdom. mpg.de These complex monoterpenoid isoquinoline alkaloids are found in two evolutionarily distant plant orders, raising significant questions about their biosynthetic origins. bioengineer.org

Independent Evolution of Pathways in Diverse Plant Orders (e.g., Cornales vs. Gentianales)

Ipecac alkaloids are notably produced by plant species from two disparate orders: Alangium salviifolium (sage-leaved alangium) in the order Cornales and Carapichea ipecacuanha (ipecac) in the order Gentianales. nih.govresearchgate.net These two lineages are estimated to have diverged over 100 million years ago, suggesting that the intricate biosynthetic pathways for these alkaloids were not inherited from a common ancestor but rather evolved independently. mpg.debioengineer.org

Research comparing the two species has provided conclusive evidence for this independent evolution. biorxiv.orgsciencecast.org Although the general chemical logic to produce the core alkaloid structure is similar, the specific starting materials and the enzymes involved show distinct differences. sciencedaily.com For instance, C. ipecacuanha utilizes secologanin (B1681713) in the initial condensation step, whereas A. salviifolium, the source of this compound, uses secologanic acid. biorxiv.orgresearchgate.net This fundamental difference in the monoterpene precursor underscores the separate evolutionary paths taken by these plants to arrive at the same class of specialized metabolites. nih.govsciencecast.org The study of these parallel pathways in A. salviifolium and C. ipecacuanha serves as an exceptional model for understanding how complex metabolic traits can be reinvented in nature. mpg.deeurekalert.org

In A. salviifolium, the biosynthetic pathway proceeds from the central intermediate protoemetine to produce not only cephaeline (B23452) but also this compound and tubulosine (B1194177). researchgate.net In contrast, C. ipecacuanha metabolizes protoemetine primarily into cephaeline and emetine. biorxiv.orgresearchgate.net This divergence in downstream products further highlights the unique evolutionary trajectory within the Cornales lineage leading to this compound.

Comparative Analysis of Biosynthetic Gene Families and Enzyme Phylogeny

Phylogenetic analysis of the enzymes involved in ipecac alkaloid biosynthesis in A. salviifolium and C. ipecacuanha confirms their independent origins. biorxiv.orgbiorxiv.org The enzymes recruited for the pathway in each plant belong to distinct gene lineages, indicating that they were not inherited from a common biosynthetic ancestor but are the products of parallel and convergent evolution. nih.govsciencecast.org

For example, detailed phylogenetic comparisons of the O-methyltransferase (OMT) enzymes from both species, which are crucial for the biosynthesis, show that they evolved independently. biorxiv.org The AsDOMT enzymes from A. salviifolium belong to the class I Mg2+ dependent Caffeoyl CoA 3-O-methyltransferase family, and phylogenetic trees place them separately from the enzymes of C. ipecacuanha. biorxiv.org This molecular evidence strongly supports the hypothesis that the two plant orders independently recruited enzymes from common primary metabolism enzyme families and repurposed them to construct the ipecac alkaloid scaffold. mpg.de

Furthermore, researchers have identified unique enzymes in the respective pathways that catalyze similar reactions but have entirely different structures, showcasing evolutionary innovation. bioengineer.org This comparative approach, integrating genomics, transcriptomics, and metabolomics, has been essential in identifying the distinct sets of genes and enzymes that each plant uses to synthesize these medically important compounds. mpg.debioengineer.org

Biomimetic Hypotheses and Theoretical Considerations in this compound Formation

The formation of the foundational structure of ipecac alkaloids, from which this compound is derived, involves theoretical considerations that challenge conventional views of enzyme-catalyzed reactions. A key hypothesis in the biosynthesis is the initial Pictet-Spengler reaction, which condenses dopamine with either secologanin or secologanic acid. researchgate.net

Evidence suggests that this crucial first step may occur spontaneously and non-enzymatically within the plant. nih.govbiorxiv.orgbiorxiv.org This hypothesis is supported by experiments where the precursor molecules, when co-infiltrated into a plant that does not naturally produce ipecac alkaloids (Nicotiana benthamiana), still formed the expected Pictet-Spengler products. researchgate.net A non-enzymatic, spontaneous reaction would explain the presence of both the 1S and 1R stereoisomers of the initial alkaloid intermediates, as observed in both A. salviifolium and C. ipecacuanha. researchgate.netbiorxiv.org Nature can capitalize on such highly reactive starting substrates to initiate complex biosynthetic pathways. nih.govsciencecast.org

Biomimetic synthesis, which mimics plausible biosynthetic steps in the laboratory, serves as a powerful tool to probe and validate such theoretical hypotheses. researchgate.netnih.gov By replicating the proposed non-enzymatic condensation under conditions that simulate the cellular environment, researchers can provide strong support for the biosynthetic pathway's proposed origin. nih.gov This approach helps to elucidate the formation of the core tetrahydroisoquinoline skeleton, which is subsequently modified through a series of enzymatic steps—including O-methylation, deglycosylation, reduction, and decarboxylation—to yield protoemetine, the direct precursor to this compound in A. salviifolium. researchgate.net

Total Synthesis and Analog Preparation of Alangimarckine

Strategies for Racemic Total Synthesis of Alangimarckine

The first total synthesis of this compound was achieved in its racemic form, a mixture containing equal amounts of both enantiomers. jst.go.jp This seminal work laid the foundation for future synthetic explorations and confirmed the proposed structure of the natural product.

Initial Carbon-Carbon and Carbon-Nitrogen Bond Formations

A key strategic element in the racemic total synthesis of this compound involves the coupling of a tricyclic amino acid with tryptamine (B22526). jst.go.jp This step is crucial for assembling the core structure of the molecule. The process begins with the formation of an amide bond between the (±)-tricyclic amino acid and tryptamine, effectively joining the two major building blocks of the final compound. jst.go.jp This initial bond formation sets the stage for the subsequent construction of the complex polycyclic system.

Intramolecular Cyclization Reactions in the Construction of Polycyclic Systems

Following the initial coupling, a series of intramolecular cyclization reactions are employed to construct the intricate polycyclic framework of this compound. jst.go.jpbeilstein-journals.orgmdpi.comorganic-chemistry.org These reactions are fundamental to forming the multiple ring systems that characterize the alkaloid's structure. One of the key cyclization steps is a Pictet-Spengler reaction, which forms a new six-membered ring and establishes a critical portion of the molecule's architecture. jst.go.jp This is followed by further cyclizations that ultimately lead to the complete polycyclic core of this compound. jst.go.jp

Regioselective and Stereoselective Reduction Steps

The synthesis also incorporates several reduction steps that are critical for establishing the correct stereochemistry at various chiral centers. jst.go.jp For example, the reduction of an iminium ion intermediate using sodium borohydride (B1222165) is a key transformation. jst.go.jp This reduction is both regioselective, occurring at a specific site in the molecule, and stereoselective, leading to the preferential formation of one diastereomer over another. The stereochemical outcome of these reductions is crucial for obtaining the desired relative configuration of the final product. jst.go.jp

Asymmetric Total Synthesis of Enantiopure (-)-Alangimarckine

Subsequent to the racemic synthesis, efforts were directed towards the asymmetric total synthesis of the naturally occurring enantiomer, (-)-alangimarckine. jst.go.jp This was a significant achievement, as it not only provided access to the enantiopure form of the alkaloid but also unequivocally established its absolute configuration. jst.go.jp

Chiral Pool Synthesis and Asymmetric Induction Methodologies

The asymmetric synthesis of (-)-alangimarckine was accomplished using a chiral pool approach, where a readily available chiral starting material is used to introduce the desired stereochemistry. jst.go.jpwikipedia.org In this case, the synthesis commenced with the (-)-tricyclic amino acid, which was obtained through resolution of the racemic mixture. jst.go.jpresearchgate.net By starting with an enantiomerically pure building block, the chirality is carried through the synthetic sequence, ultimately leading to the formation of enantiopure (-)-alangimarckine. jst.go.jp This strategy relies on the principle of asymmetric induction, where the existing chiral center in the starting material influences the stereochemical outcome of subsequent reactions. wikipedia.org

Control of Multiple Chiral Centers and Diastereoselective Transformations

The synthesis of (-)-alangimarckine requires precise control over the formation of multiple chiral centers. The use of the enantiopure tricyclic amino acid as a starting material provides initial stereochemical control. jst.go.jp Subsequent reactions, such as the aforementioned reduction of the iminium ion, proceed with a high degree of diastereoselectivity, ensuring the correct relative and absolute stereochemistry of the final product. jst.go.jp The careful selection of reagents and reaction conditions is paramount to achieving the desired stereochemical outcome at each stereogenic center. The successful asymmetric synthesis of (-)-alangimarckine stands as a testament to the power of modern synthetic organic chemistry in constructing complex, stereochemically rich natural products. jst.go.jp

Development of Innovative Synthetic Methodologies for the this compound Scaffold

The total synthesis of complex, biologically active natural products like this compound is a significant challenge that drives innovation in organic chemistry. nih.govberkeley.edu The development of new synthetic methods is crucial for accessing these intricate molecular architectures efficiently. berkeley.edu Research in this area focuses on creating novel concepts and strategies to construct complex molecules, which not only provides a route to the target compound but also expands the toolkit of synthetic chemistry for broader applications in medicine and materials science. nih.govyork.ac.ukrice.edu The ultimate goal is to devise synthetic pathways that are efficient, minimize steps, and allow for the creation of structurally diverse compounds for further study. ub.edu

Cascade Reactions and Multi-component Methodologies in Alkaloid Synthesis

The design of a cascade reaction to build a complex target like an ipecac alkaloid represents a significant intellectual challenge. 20.210.105 Such a strategy could, for example, involve an initial Michael addition to form a key intermediate, which then undergoes a subsequent intramolecular aldol (B89426) reaction or cyclization within the same pot to rapidly assemble the core heterocyclic framework. sioc-journal.cnresearchgate.net Multi-component reactions (MCRs) are a related strategy where three or more starting materials are combined in a single step to form a product that incorporates portions of all the reactants. researchgate.net This approach is highly valued for its ability to rapidly generate molecular complexity from simple precursors. researchgate.net The application of these methodologies to alkaloid synthesis allows for the efficient construction of polycyclic systems characteristic of natural products like this compound.

Application of Modern Organic Chemistry Reagents and Catalysis

Modern organic synthesis relies heavily on a sophisticated array of reagents and catalysts that enable chemical transformations with high precision and selectivity. solubilityofthings.com The construction of the this compound scaffold, with its multiple stereocenters and complex ring system, would benefit from the application of state-of-the-art catalytic methods. uclouvain.be

Transition metal catalysis is a cornerstone of modern synthesis. ub.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which would be essential for assembling the isoquinoline (B145761) and β-carboline fragments of this compound. uclouvain.beiitm.ac.in Ruthenium and rhodium-based catalysts are widely used for asymmetric hydrogenations, a key method for setting stereocenters with high enantioselectivity. uclouvain.be Olefin metathesis, using catalysts developed by Grubbs, provides a versatile method for forming cyclic structures and could be envisioned in strategies to construct one of the heterocyclic rings in the this compound core. uclouvain.be

Beyond metal catalysis, the development of organocatalysis has provided new avenues for enantioselective synthesis under mild conditions. ub.edu Furthermore, a wide range of selective reagents are available for specific transformations, including hydride transfer reagents like DIBAL-H for controlled reductions and various oxidizing agents based on metals like manganese or osmium for specific functional group introductions. iitm.ac.in The strategic application of these modern reagents and catalysts is fundamental to overcoming the challenges posed by the synthesis of complex alkaloids. solubilityofthings.comamazon.com

Synthesis of this compound Analogs and Derivatives for Advanced Biological Investigations

A primary motivation for the total synthesis of a natural product is the ability to produce analogs and derivatives that are not available from the natural source. berkeley.edu Creating these modified structures is essential for conducting advanced biological investigations, including the detailed exploration of structure-activity relationships (SAR). nih.gov By systematically altering different parts of the this compound molecule, researchers can identify the specific structural features responsible for its biological activity. emory.edu

The synthesis of analogs typically involves developing a flexible and convergent synthetic route to the core scaffold, which can then be adapted to introduce diverse functional groups or structural modifications. rsc.org For instance, a synthetic strategy could be designed to allow for variations in the substitution pattern on the aromatic rings or changes to the stereochemistry at specific centers. This compound is structurally related to other ipecac alkaloids like tubulosine (B1194177), and the synthesis of hybrid structures or simplified analogs can provide valuable insights into the shared and distinct biological properties of this chemical family. researchgate.net

Recent studies have highlighted the potential of this compound as an inhibitor of enzymes like α-glucosidase. researchgate.netresearchgate.net The synthesis of a focused library of this compound derivatives would enable researchers to optimize this activity, potentially leading to the development of new therapeutic agents. researchgate.net This interplay between synthetic chemistry and biological evaluation is a powerful paradigm in modern drug discovery and chemical biology. emory.edumdpi.com

Biological Activities and Molecular Mechanisms of Alangimarckine

Enzyme Inhibition Studies: Alpha-Glucosidase Activity

Alangimarckine, a natural compound, has demonstrated significant potential as an inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. This section explores the in vitro efficacy, computational analysis of enzyme-ligand interactions, and the molecular mechanisms underlying its inhibitory action.

In Vitro Efficacy of this compound as an Alpha-Glucosidase Inhibitor

In vitro studies have confirmed the potent inhibitory effect of this compound on yeast α-glucosidase. researchgate.netresearchgate.netnih.gov Research shows that this compound exhibits a half-maximal inhibitory concentration (IC50) of 5.32 ± 0.19 μg/mL against α-glucosidase. researchgate.netresearchgate.netnih.gov This potency is notably greater than that of acarbose (B1664774), a standard α-glucosidase inhibitor, which has a reported IC50 of 7.98 ± 0.23lg/mL. researchgate.netresearchgate.net The methanolic extract of Thunbergia mysorensis leaves, from which this compound can be isolated, also showed strong inhibition with an IC50 of 5.76±0.10lg/mL. researchgate.net

Table 1: In Vitro Alpha-Glucosidase Inhibitory Activity

| Compound/Extract | IC50 Value (μg/mL) |

| This compound | 5.32 ± 0.19 researchgate.netresearchgate.netnih.gov |

| Acarbose (Control) | 7.98 ± 0.23 researchgate.netresearchgate.net |

| Methanolic Extract of T. mysorensis | 5.76 ± 0.10 researchgate.net |

Computational Investigations of Enzyme-Ligand Interactions

To elucidate the interaction between this compound and α-glucosidase at a molecular level, various computational methods have been employed. researchgate.netnih.gov These in silico approaches, including molecular docking and molecular dynamics simulations, provide insights into the binding affinity, stability, and conformational changes of the enzyme-ligand complex. researchgate.netnih.gov

Molecular docking studies have been instrumental in predicting the binding efficiency of this compound to the active site of α-glucosidase. researchgate.netnih.gov The results indicate that this compound has a strong binding affinity for the enzyme, with a binding energy of -9.7 kcal/mol. researchgate.netresearchgate.netnih.gov This is a more favorable binding energy compared to acarbose, which showed a binding energy of -8.6 kcal/mol. researchgate.netresearchgate.netnih.gov The more negative binding energy of this compound suggests a more stable and potent interaction with the enzyme's active site. researchgate.netnih.gov

Table 2: Molecular Docking Binding Affinities

| Ligand | Binding Affinity (kcal/mol) |

| This compound | -9.7 researchgate.netresearchgate.netnih.gov |

| Acarbose | -8.6 researchgate.netresearchgate.netnih.gov |

Molecular dynamics (MD) simulations have been performed to assess the stability of the this compound-α-glucosidase complex over time. researchgate.netnih.gov These simulations revealed that the complex remains stable within the inhibitor binding site of the protein. researchgate.netresearchgate.netnih.gov The stability of this complex is crucial for a sustained inhibitory effect. mdpi.com When compared to the acarbose-α-glucosidase complex, the this compound complex demonstrated comparable or even greater stability. researchgate.netresearchgate.netnih.gov Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD simulations can provide further insights into the conformational stability and flexibility of the protein-ligand complex. mdpi.comresearchgate.netscidb.cn

Binding free energy calculations are utilized to provide a more quantitative measure of the interaction strength between a ligand and a protein. researchgate.netnih.govjppres.com While specific binding free energy values for the this compound-α-glucosidase complex are part of ongoing research, the combination of strong binding affinity from docking studies and the observed stability in MD simulations strongly suggests a favorable binding free energy. researchgate.netnih.gov These calculations help to further validate the potential of this compound as a potent α-glucosidase inhibitor. jppres.com

Molecular Dynamics Simulations to Assess Complex Stability and Conformational Changes

Elucidation of Molecular Mechanisms of Alpha-Glucosidase Inhibition

The molecular mechanism of α-glucosidase inhibition by this compound is believed to involve its interaction with key amino acid residues within the active site of the enzyme. nih.gov Molecular docking studies have shown that the binding of this compound to the active site can occur through various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov These interactions effectively block the substrate from accessing the catalytic site of the enzyme, thereby preventing the breakdown of complex carbohydrates into simple sugars. nih.gov The competitive nature of this inhibition, as suggested by some studies on similar compounds, indicates that this compound may compete with the natural substrate for binding to the enzyme's active site. researchgate.net

Exploratory Biological Activities Based on Structural Analogy to Tubulosine (B1194177) and Related Alkaloids

This compound shares a structural resemblance to tubulosine and other related alkaloids, prompting investigations into similar biological activities. researchgate.net Tubulosine itself has demonstrated a range of effects, including inhibitory action on hypoxia-inducible factor 1α (HIF-1α), modulation of the Janus kinase 3 (JAK3) signaling pathway, antiplasmodial activity, and potential as an anti-cancer agent. researchgate.net These established activities of tubulosine have provided a roadmap for exploring the potential of this compound.

Investigations into Hypoxia-Inducible Factor 1α (HIF-1α) Inhibitory Potential

Hypoxia-inducible factor 1α (HIF-1α) is a crucial transcription factor in cellular responses to low oxygen levels, or hypoxia. nih.gov It plays a significant role in tumor survival and angiogenesis, making it a target for cancer therapy. nih.govdovepress.com Research has indicated that tubulosine and its derivatives possess HIF-1α inhibitory activity. researchgate.netresearchgate.net This has led to the hypothesis that this compound, due to its structural similarity, may also exhibit this inhibitory potential. The inhibition of HIF-1α can disrupt the adaptive mechanisms of cancer cells to hypoxic environments, potentially hindering tumor growth and proliferation. mdpi.com Studies have explored various natural and synthetic compounds for their ability to inhibit HIF-1α as a promising anti-cancer strategy. mdpi.comnih.gov

Assessment of Modulation on Janus Kinase 3 (JAK3) Signaling Pathways

The Janus kinase (JAK) family of enzymes, particularly JAK3, is integral to immune cell development and function through the JAK/STAT signaling pathway. medlineplus.govbpsbioscience.com Dysregulation of JAK3 signaling is implicated in various diseases, including immune deficiencies and cancers. wikipedia.orgmdpi.com Tubulosine has been shown to selectively inhibit JAK3 signaling by targeting the ATP-binding site of the kinase. researchgate.net This has spurred interest in assessing whether this compound can similarly modulate JAK3 signaling pathways. The ability to selectively inhibit JAK3 is a promising therapeutic approach for autoimmune disorders and certain hematopoietic malignancies. researchgate.net

Antiplasmodial Activity Assessments

Malaria, caused by Plasmodium parasites, remains a significant global health issue. The search for new and effective antiplasmodial agents is ongoing. Tubulosine, isolated from the bark of a medicinal plant, has demonstrated notable in vitro and in vivo activity against Plasmodium falciparum and other Plasmodium species. researchgate.net This has prompted assessments of this compound's potential antiplasmodial activity. researchgate.net The structural similarities suggest that this compound might interfere with parasitic growth and replication, offering a potential new avenue for antimalarial drug development.

Research Directions in Anti-Cancer Modalities

The potential of this compound as an anti-cancer agent is a significant area of research, guided by the known anti-cancer effects of related alkaloids. researchgate.net The exploration of its anti-cancer modalities encompasses its potential to inhibit HIF-1α and modulate JAK3 signaling, both of which are crucial pathways in cancer progression. mdpi.comresearchgate.net Furthermore, research into immunogenic cell death (ICD), a form of cancer cell death that activates an anti-tumor immune response, presents another avenue for investigation. nih.gov The ability of compounds to induce ICD is a desirable characteristic for novel anti-cancer therapies. nih.gov The diverse mechanisms through which natural products can exert anti-cancer effects, including the regulation of various signaling pathways, underscores the potential of this compound in this field. mdpi.com

Broader Pharmacological Properties Linked to this compound-Containing Plant Extracts (e.g., Antidiabetic Potential)

Extracts from plants of the Alangium genus, which are known to contain this compound among other alkaloids, have a history of use in traditional medicine for various ailments, including diabetes. indexcopernicus.comrjptonline.orgjetir.orgresearchgate.net Modern scientific studies have begun to investigate and validate these traditional claims, with a particular focus on the antidiabetic potential of these plant extracts.

Aqueous and ethanol (B145695) extracts of Alangium salvifolium have demonstrated significant antidiabetic activity in animal models. itmedicalteam.plijnrd.orgresearchgate.net Studies have shown that these extracts can lower blood glucose levels in diabetic rats. itmedicalteam.plbanglajol.info The antidiabetic effect is thought to be linked to the presence of various phytochemicals, including alkaloids, flavonoids, and phenolic compounds. ijnrd.orgbanglajol.info Methanolic extracts of Alangium salvifolium flowers have also shown promising results in reducing blood glucose levels. banglajol.info The presence of this compound in these extracts suggests it may contribute to the observed antidiabetic effects, although further research is needed to isolate its specific contribution. rjptonline.orgscholarsresearchlibrary.com

Future Research Directions and Translational Perspectives

Advanced Spectroscopic and Computational Approaches for Alangimarckine Structure-Activity Relationship Studies

A foundational aspect of developing this compound into a therapeutic lead involves a deep understanding of its structure-activity relationships (SAR). Future research should leverage a combination of advanced spectroscopic and computational methods to elucidate the precise molecular features responsible for its biological effects.

Spectroscopic Techniques: Modern spectroscopic methods are essential for detailed structural analysis. mdpi.comresearchgate.net Techniques such as multi-wavelength Raman spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy can provide insights into the vibrational modes and functional groups of this compound and its derivatives. mdpi.comarxiv.org Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, can confirm the three-dimensional structure and stereochemistry, which is crucial for understanding its interaction with biological targets. researchgate.net The application of these non-invasive, high-sensitivity techniques can create a detailed "molecular fingerprint," helping to correlate specific structural motifs with observed bioactivity. mdpi.comresearchgate.net

Computational Modeling: In silico approaches are powerful tools for predicting and explaining the interactions between small molecules and biological targets like proteins. acs.orgtms.org Molecular docking simulations have already been employed to study this compound, revealing a high binding efficiency for the α-glucosidase enzyme, with a binding energy of -9.7 kcal/mol, which is greater than that of the standard drug acarbose (B1664774) (-8.6 kcal/mol). researchgate.netresearchgate.netresearchgate.net Future studies should expand on this by using molecular dynamics (MD) simulations to model the stability and conformational changes of the this compound-target complex over time. researchgate.net These simulations provide a high-resolution description of drug-target properties and can help identify key interactions, such as hydrogen bonds, that stabilize the complex. acs.org Furthermore, the use of artificial intelligence and machine learning (AI/ML) can analyze large datasets generated from synthesizing and testing numerous this compound analogs, helping to identify novel structures and predict properties like bioactivity and solubility that would be difficult for human researchers to discern. cas.org

Interdisciplinary Research Integrating Chemical Biology, Plant Metabolomics, and Enzymology

To fully comprehend the role and potential of this compound, an interdisciplinary approach is necessary, bridging chemistry, biology, and plant science.

Chemical Biology: This field applies chemical tools to study and manipulate biological systems. wikipedia.org For this compound, chemical biology approaches can involve the design and synthesis of chemical probes, such as photoaffinity analogs, to covalently bind to and identify its cellular targets. youtube.com This technique was successfully used to identify the F1 subcomplex of mitochondrial ATP synthase as the target for the apoptolidin (B62325) family of natural products. nih.gov Similar strategies could confirm known targets like α-glucosidase and uncover new ones for this compound.

Plant Metabolomics: this compound is a plant metabolite reported in species such as Alangium salviifolium and Thunbergia mysorensis. researchgate.netnih.govresearchgate.net Plant metabolomics studies, utilizing techniques like High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS), can analyze the complete set of small molecules in these plants. tandfonline.com This can help understand the metabolic context in which this compound is produced, identify other related bioactive compounds, and investigate how its production is influenced by environmental factors. rjptonline.org Metabolomic profiling of T. mysorensis leaves, for instance, was crucial in identifying this compound as the component responsible for the plant's antidiabetic activity. researchgate.net

Enzymology: The study of enzymes is central to understanding this compound's mechanism of action and biosynthesis. Research has shown that this compound inhibits α-glucosidase with an IC50 value of 5.32±0.19 µg/mL. researchgate.net Detailed enzymology studies can further characterize this inhibition, determining if it is competitive, non-competitive, or uncompetitive, and measuring kinetic parameters. Understanding how this compound interacts with the active site of this and other enzymes is critical for its development as a therapeutic agent. researchgate.net

Discovery and Characterization of Novel Biosynthetic Enzymes for Targeted Alkaloid Production

The production of this compound in its native plants occurs through complex biosynthetic pathways catalyzed by specific enzymes. Identifying and characterizing these enzymes is key to enabling sustainable and targeted production through biotechnological methods.

Biosynthetic Pathway: this compound is an ipecac alkaloid, a class of monoterpenoid-derived tetrahydroisoquinoline alkaloids. biorxiv.org Its biosynthesis in Alangium salviifolium is understood to proceed from precursors like secologanic acid and dopamine (B1211576), eventually forming protoemetine (B1220032), which is a direct precursor to this compound, cephaeline (B23452), and tubulosine (B1194177). biorxiv.org However, the specific enzymes that catalyze the final steps in converting protoemetine to this compound have not been fully characterized.

Enzyme Discovery: Future research should focus on discovering these novel biosynthetic enzymes. Genome mining and transcriptomic analysis of A. salviifolium are powerful approaches to identify candidate genes encoding enzymes like methyltransferases, oxidoreductases, or cytochromes P450, which are often involved in alkaloid biosynthesis. researchgate.netmdpi.comfrontiersin.org By identifying gene clusters that are expressed in tissues where this compound accumulates, researchers can prioritize candidate enzymes for functional characterization. frontiersin.orgbiorxiv.org Heterologous expression of these candidate genes in hosts like E. coli or yeast, followed by in vitro assays with the precursor protoemetine, can confirm their enzymatic function. nih.govnih.gov

Targeted Production: Once characterized, these enzymes could be used in synthetic biology platforms for the targeted production of this compound. This would bypass the need for extraction from plant sources, which can be inefficient and unsustainable, and allow for the production of specific, high-purity alkaloids. rjptonline.org

Exploration of Additional Undiscovered Biological Targets and Pharmacological Modalities of this compound

While the inhibitory effect of this compound on α-glucosidase is a significant finding, it is likely that this alkaloid interacts with multiple biological targets, accounting for the diverse therapeutic effects reported for its source plants. researchgate.netresearchgate.netrjptonline.org

Known Activity: The primary pharmacological modality currently investigated is its potential as an antidiabetic agent through the inhibition of α-glucosidase. researchgate.netresearchgate.netresearchgate.net This enzyme is crucial for breaking down carbohydrates, and its inhibition can help manage postprandial hyperglycemia. researchgate.net

Potential New Targets: The plants from which this compound is isolated have a history of use in traditional medicine for a wide range of ailments, including cancer, inflammation, and infections. researchgate.netrjptonline.orgtheses.cz This suggests that this compound itself, or its derivatives within the plant, may possess other pharmacological activities. For example, the alkaloidal fraction of Cocculus pendulus, from which this compound was isolated, showed anticancer and hypotensive activities. archive.org Furthermore, a screening study of extracts from Alangium plantanifolium (a related species) showed binding to multiple central nervous system receptors, including serotonin, histamine, and dopamine receptors. ucl.ac.uk Future research should employ target identification strategies, such as affinity chromatography and chemical proteomics, to screen for new biological targets of this compound. youtube.comuniversiteitleiden.nl This could reveal novel mechanisms of action and expand its therapeutic potential into areas like oncology, neurology, or inflammatory diseases. mdpi.com

Development of Rational Derivatization Strategies for Enhanced Bioactivity and Molecular Specificity

The natural structure of this compound serves as an excellent starting point, or "lead," for medicinal chemistry efforts. theses.cz Rational derivatization, which involves the targeted synthesis of analogues, can be used to improve its therapeutic properties.

Synthetic Strategies: The total synthesis of (±)-Alangimarckine has been accomplished, providing a chemical framework for creating derivatives. jst.go.jp This allows chemists to systematically modify different parts of the molecule. For example, the methoxy (B1213986) and hydroxy groups on the benzo[a]quinolizine ring system are prime candidates for modification to explore their role in target binding and selectivity. nih.gov

Goals of Derivatization: The primary goals of derivatization would be to:

Enhance Bioactivity: Modify the structure to increase its potency against known targets like α-glucosidase or newly discovered ones. rsc.orgchemrxiv.org

Improve Molecular Specificity: Fine-tune the structure to reduce off-target effects, thereby increasing its safety profile.

Optimize Pharmacokinetic Properties: Alter the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties, making it more suitable for clinical use.

By combining synthetic chemistry with the SAR insights gained from computational and biological studies, researchers can develop novel this compound derivatives with superior efficacy and specificity, paving the way for new therapeutic agents. theses.cznih.gov

Q & A

(Basic) How should researchers design experiments to characterize Alangimarckine’s physicochemical properties?

Methodological Answer:

Experimental design must prioritize reproducibility and analytical rigor. Begin with a literature review to identify gaps in existing protocols (e.g., solvent systems for solubility tests or spectroscopic parameters). Use validated techniques such as HPLC for purity assessment and NMR/IR for structural elucidation. Ensure alignment with journal standards by including detailed procedural steps, calibration methods, and error margins in the main manuscript, with raw data in supplementary materials . For novel compounds like this compound, provide exhaustive characterization data (e.g., melting point, crystallography) and cross-validate results with orthogonal methods (e.g., mass spectrometry alongside NMR) .

(Basic) What methodologies are recommended for isolating this compound from natural sources while ensuring yield reproducibility?

Methodological Answer:

Isolation protocols should follow phytochemical best practices:

Extraction Optimization : Systematically test solvents (polar/non-polar) and techniques (Soxhlet vs. maceration) to maximize yield .

Chromatographic Separation : Use column chromatography with gradient elution, documenting stationary phase selection and retention factors.

Reproducibility Checks : Replicate extractions across multiple batches to account for natural variability. Report yield ranges and statistical deviations (e.g., ±SD) .

Purity Validation : Combine TLC with quantitative HPLC to confirm compound identity and purity thresholds (>95%) .

(Advanced) How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

Address discrepancies through:

Model Refinement : Re-examine computational parameters (e.g., docking software force fields, binding site flexibility) and cross-check with crystallographic data if available .

Experimental Replication : Conduct dose-response assays (e.g., IC50) under controlled conditions (pH, temperature) to rule out environmental artifacts .

Error Analysis : Quantify uncertainties in both computational (e.g., RMSD values) and experimental datasets (e.g., confidence intervals) to identify outliers .

Mechanistic Studies : Use knock-out models or isotopic labeling to validate hypothesized pathways .

(Advanced) What strategies optimize synthetic routes for this compound derivatives with conflicting yield reports in literature?

Methodological Answer:

Critical Literature Review : Tabulate reported yields, catalysts, and reaction conditions to identify variables (e.g., solvent polarity, temperature gradients) .

Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., catalyst loading × reaction time) and pinpoint optimal conditions .

In Situ Monitoring : Use techniques like FTIR or LC-MS to track intermediate formation and adjust parameters dynamically .

Byproduct Analysis : Characterize side products via GC-MS to refine selectivity and propose mechanistic adjustments .

(Basic) How to establish a literature review framework for this compound’s pharmacological potential?

Methodological Answer:

Keyword Strategy : Combine terms like “this compound,” “alkaloid biosynthesis,” and “in vivo toxicity” across databases (PubMed, SciFinder) .

Source Evaluation : Prioritize peer-reviewed journals with impact factors >2.0 and avoid non-academic platforms (e.g., ) .

Gap Analysis : Use citation mapping tools (e.g., VOSviewer) to visualize understudied areas (e.g., metabolic pathways vs. acute toxicity) .

(Advanced) How to address reproducibility challenges in this compound’s spectroscopic characterization across laboratories?

Methodological Answer:

Standardized Protocols : Adopt IUPAC guidelines for NMR (e.g., deuterated solvent specifications, shimming procedures) and share raw spectral files .

Interlab Comparisons : Participate in round-robin tests to benchmark data variability and calibrate instruments using certified reference materials .

Metadata Reporting : Document instrument models, software versions, and processing parameters (e.g., apodization in FTIR) to enable replication .

(Advanced) What analytical frameworks are suitable for interpreting contradictory toxicity profiles of this compound in different cell lines?

Methodological Answer:

Dose-Response Modeling : Fit data to Hill equations to compare EC50 values and assess statistical significance (ANOVA, p<0.05) .

Cell-Specific Factors : Profile metabolic enzymes (e.g., CYP450 isoforms) in each line to explain differential toxicity .

Omics Integration : Use transcriptomics/proteomics to identify pathways affected in sensitive vs. resistant lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.